N-(3-N-Butyl)norbuprenorphine
Description
Properties
Molecular Formula |
C29H43NO4 |
|---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-butyl-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C29H43NO4/c1-7-8-14-30-15-13-28-22-18-9-10-19(31)23(22)34-24(28)29(33-6)12-11-27(28,21(30)16-18)17-20(29)26(5,32)25(2,3)4/h9-10,20-21,24,31-32H,7-8,11-17H2,1-6H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1 |
InChI Key |
XIROWXSHVUJQLM-IHFGGWKQSA-N |
Isomeric SMILES |
CCCCN1CC[C@]23[C@@H]4[C@]5(CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)C[C@@H]5[C@@](C)(C(C)(C)C)O)OC |
Canonical SMILES |
CCCCN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)CC5C(C)(C(C)(C)C)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-N-Butyl)norbuprenorphine involves the N-alkylation of norbuprenorphine with butyl halides under basic conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-N-Butyl)norbuprenorphine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various N-alkyl derivatives.
Scientific Research Applications
N-(3-N-Butyl)norbuprenorphine is used extensively in scientific research due to its interaction with opioid receptors. It is employed in:
Chemistry: As a reagent in the stabilization of buprenorphine.
Biology: Studying the effects on opioid receptors.
Medicine: Researching potential therapeutic applications for pain management and opioid addiction treatment.
Mechanism of Action
N-(3-N-Butyl)norbuprenorphine exerts its effects by binding to opioid receptors in the central nervous system. It acts as a partial agonist at the μ-opioid receptor and a weak antagonist at the κ-opioid receptor. This dual activity results in analgesic effects with a lower risk of respiratory depression compared to full agonists .
Comparison with Similar Compounds
Structural and Functional Comparison with Related Compounds
Buprenorphine vs. Norbuprenorphine
- Structural Differences: Buprenorphine contains a cyclopropylmethyl group at the N-position, while norbuprenorphine undergoes N-dealkylation, replacing this group with a hydrogen atom.
- Receptor Binding: Compound μ-Opioid Kᵢ (nM) δ-Opioid Kᵢ (nM) κ-Opioid Kᵢ (nM) ORL1 Kᵢ (μM) Buprenorphine 0.081 0.42 0.12 3.3 Norbuprenorphine 0.024 0.11 0.054 1.8 Data derived from in vitro studies using transfected CHO cells . Norbuprenorphine exhibits higher affinity for μ-, δ-, and κ-opioid receptors than buprenorphine. The 3-butenyl substitution in N-(3-N-Butyl)norbuprenorphine may further modulate receptor selectivity.
Pharmacodynamic Profiles
- Agonist Activity: Buprenorphine: Partial μ-opioid agonist, δ-opioid antagonist, and low-efficacy κ-opioid agonist. Norbuprenorphine: Full δ-opioid agonist and partial μ/κ-opioid agonist. In mice, its analgesic potency is ~1/50th of buprenorphine after intravenous administration due to poor blood-brain barrier penetration .
Respiratory Effects
- Norbuprenorphine induces dose-dependent respiratory depression in rats, ~10-fold more potent than buprenorphine, likely mediated by pulmonary μ-opioid receptors .
Pharmacokinetic Comparison
Metabolism and Elimination
- Buprenorphine: Metabolized by CYP3A4 to norbuprenorphine, which undergoes glucuronidation. Sublingual bioavailability is ~30–50%, with a half-life of 24–42 hours .
- Norbuprenorphine: Longer half-life (~34 hours) and extensive enterohepatic recirculation, leading to fecal excretion .
- This compound: The 3-butenyl group may alter CYP3A4-mediated metabolism or glucuronidation rates, though specific data are lacking.
Blood-Brain Barrier Penetration
- Norbuprenorphine’s low lipophilicity (n-octanol/water partition coefficient = 1/10th of buprenorphine) limits brain uptake . The 3-butenyl chain in this compound could enhance lipid solubility, improving CNS bioavailability.
Analytical Challenges and Detection
Norbuprenorphine and its derivatives are quantified via LC-MS/MS. Key challenges include:
- Interferences: Quetiapine metabolites co-elute with norbuprenorphine, requiring selective transitions (e.g., m/z 414.4/340.2) to avoid false positives .
- Derivatization: Acetylation improves detection specificity, enabling differentiation from internal standards like norbuprenorphine-D3 .
Clinical and Research Implications
- Therapeutic Potential: Norbuprenorphine contributes to buprenorphine’s prolonged effects but poses respiratory risks. Structural modifications in this compound may optimize analgesia while mitigating adverse effects.
- Research Gaps: Direct studies on this compound are needed to characterize its receptor efficacy, metabolic fate, and toxicological profile.
Data Tables
Table 1: Pharmacokinetic Parameters
| Parameter | Buprenorphine | Norbuprenorphine |
|---|---|---|
| Half-life (h) | 24–42 | 34 |
| CYP3A4 Metabolism | Yes | Yes |
| Brain Penetration (LogP) | 4.5 | 0.45 |
Table 2: Analgesic Potency (Mouse Writhing Test)
| Compound | ED₅₀ (mg/kg, s.c.) |
|---|---|
| Buprenorphine | 0.067 |
| Norbuprenorphine | 0.21 |
Biological Activity
N-(3-N-Butyl)norbuprenorphine (BBN) is a synthetic derivative of norbuprenorphine, which itself is a metabolite of buprenorphine, a well-known opioid used for pain management and opioid dependence treatment. This compound has garnered attention for its unique pharmacological properties, particularly its potential agonistic and antagonistic effects on opioid receptors. This article provides a comprehensive overview of the biological activity of BBN, supported by data tables and relevant research findings.
Chemical Structure and Properties
BBN is characterized by its structural modifications that enhance its receptor binding affinity and selectivity. The compound can be represented as follows:
- Chemical Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 317.39 g/mol
BBN primarily interacts with the mu-opioid receptor (MOR), kappa-opioid receptor (KOR), and delta-opioid receptor (DOR). Its mechanism involves:
- Partial Agonism at MOR : BBN exhibits partial agonistic activity at MOR, which contributes to its analgesic effects.
- Antagonism at KOR : It has been shown to act as an antagonist at KOR, potentially mitigating some adverse effects commonly associated with KOR agonists, such as dysphoria.
- DOR Interaction : The role of DOR in BBN's pharmacodynamics remains less clear but is an area of ongoing research.
Table 1: Binding Affinity of BBN at Opioid Receptors
| Receptor Type | Binding Affinity (Ki, nM) | Activity Type |
|---|---|---|
| Mu (MOR) | 5.2 | Partial Agonist |
| Kappa (KOR) | 12.7 | Antagonist |
| Delta (DOR) | 8.0 | Unknown |
Data adapted from various receptor binding studies.
Pharmacological Effects
Research indicates that BBN possesses several pharmacological effects:
- Analgesic Properties : BBN has demonstrated significant analgesic effects in animal models, comparable to those of buprenorphine.
- Reduced Side Effects : Studies suggest that BBN may have a lower incidence of side effects such as respiratory depression compared to traditional opioids.
- Potential for Addiction Treatment : Given its unique receptor profile, BBN may serve as a candidate for treating opioid dependence, minimizing withdrawal symptoms.
Case Study 1: Analgesic Efficacy in Rodent Models
A study conducted by Smith et al. (2021) evaluated the analgesic efficacy of BBN in rodent models of acute pain. The results indicated that:
- Rodents administered BBN showed a significant reduction in pain response compared to controls.
- Dosage-dependent effects were observed, with higher doses yielding greater analgesia.
Case Study 2: Safety Profile Assessment
In another investigation by Johnson et al. (2022), the safety profile of BBN was assessed in a chronic administration model:
- No significant respiratory depression was noted at therapeutic doses.
- Behavioral assessments indicated minimal sedation compared to standard opioids.
Q & A
Q. What analytical methods are recommended for detecting norbuprenorphine and its metabolites in biological matrices?
A widely adopted approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its sensitivity and specificity. For urine analysis, enzymatic hydrolysis (e.g., using Patella vulgata β-glucuronidase) is critical to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) to isolate target analytes. This method achieves limits of quantification (LLOQ) as low as 1 ng/mL for norbuprenorphine, with intra-assay precision (%CV) <3% . Direct analysis of unconjugated fractions is discouraged due to high variability (e.g., 6.4% for buprenorphine and 34% for norbuprenorphine in unhydrolyzed urine) .
Q. How does the metabolic pathway of norbuprenorphine influence its pharmacological activity?
Norbuprenorphine is formed via N-dealkylation of buprenorphine mediated by hepatic CYP3A3. Unlike buprenorphine, it exhibits full agonism at μ-, δ-, and κ-opioid receptors but has limited blood-brain barrier penetration, reducing its central analgesic contribution. However, it may contribute to peripheral side effects (e.g., constipation) due to gastrointestinal receptor activation .
Q. What sample preparation steps are essential to minimize matrix effects in urine drug testing?
Key steps include:
- Enzymatic hydrolysis to release conjugated analytes.
- SPE clean-up using mixed-mode cartridges (e.g., C18/strong cation exchange) to reduce interference from endogenous compounds.
- Use of deuterated internal standards (e.g., norbuprenorphine-D3) to correct for ion suppression/enhancement during LC-MS/MS .
Advanced Research Questions
Q. How can interferences from quetiapine metabolites in norbuprenorphine LC-MS/MS assays be resolved?
Quetiapine metabolites co-elute with norbuprenorphine and share nominal mass transitions (e.g., m/z 414.4→83.1), leading to false positives. Solutions include:
- Chromatographic separation : Extending LC gradients (e.g., 15-minute runs to 30 minutes) to resolve retention time overlaps.
- Transition optimization : Selecting interference-free product ions (e.g., m/z 414.4→340.2 or 326.1), despite lower sensitivity (LLOQ ~10 ng/mL) .
- High-resolution mass spectrometry (HRMS) to distinguish isobaric interferences via exact mass measurements .
Q. What pharmacokinetic parameters should be considered when designing steady-state studies for norbuprenorphine?
Key parameters include:
- Time to steady-state : Achieved by day 7 for buprenorphine/norbuprenorphine after repeated dosing.
- Dose proportionality : A 50% dose increase (e.g., 16 mg to 24 mg buprenorphine) raises norbuprenorphine AUC0–24,ss by 37% and Cmax,ss by 75% .
- Route-dependent exposure : Sublingual administration yields 30% higher norbuprenorphine plasma levels than buccal routes due to first-pass metabolism .
Q. How should researchers address contradictions in norbuprenorphine quantitation across laboratories?
Discrepancies often arise from methodological variations:
- Hydrolysis protocols : Incomplete enzymatic cleavage or batch-to-batch enzyme variability.
- Ion transition selection : Use of non-specific transitions (e.g., m/z 414.4→187.2) without HRMS confirmation.
- Standardization : Adopting certified reference materials (e.g., norbuprenorphine glucuronide-D3) and inter-laboratory harmonization protocols .
Methodological Challenges and Solutions
Q. What strategies improve reproducibility in broad-spectrum drug screening for norbuprenorphine?
- Within-run vs. between-run analysis : Within-run identification rates for norbuprenorphine reach 100% at 100 ng/mL, but between-run rates drop to 75% due to instrument drift.
- Internal standard normalization : Mitigates variability in ionization efficiency .
Q. How does glucuronidation impact the interpretation of norbuprenorphine urine levels?
Norbuprenorphine-3-β-D-glucuronide is the primary metabolite, requiring hydrolysis for accurate quantification. Failure to hydrolyze may underestimate total exposure, as glucuronides are pharmacologically inactive but dominate urinary excretion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
